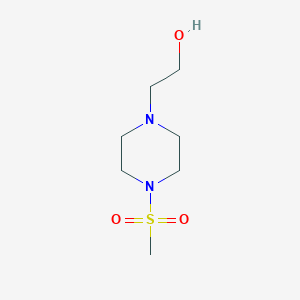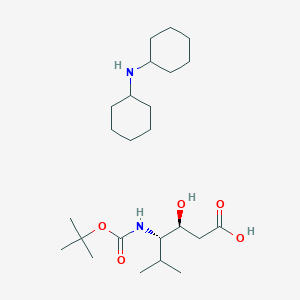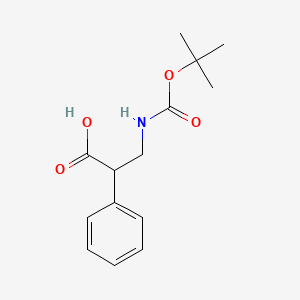
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol
Übersicht
Beschreibung
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol, also known as 2-MSPE, is an organic compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, and it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-MSPE has also been used in the development of new materials, such as polymers and nanomaterials. In addition, it has been used in the development of biocatalysts and biocatalytic systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Synthesis Process : The compound 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, related to the chemical , was prepared from specific reactants under optimized technological parameters. This process highlighted the significance of controlling factors such as raw material ratio, reaction time, and temperature to achieve high yield (Wang Jin-peng, 2013).
Chemical Structure Analysis : In a study on a similar molecule, 1-(3-Methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols, the chemical structures were elucidated using various analytical techniques, emphasizing the importance of detailed structural analysis in understanding the properties of such compounds (E. Palaska et al., 1993).
Pharmacological Aspects
Metabolism and Enzyme Interaction : A study on a related antidepressant, Lu AA21004, showed that its metabolism involved several enzymes, including CYP2D6, CYP2C9, and CYP3A4/5. This research provides insights into how similar compounds might interact with human metabolic enzymes (Mette G. Hvenegaard et al., 2012).
Receptor Antagonism : Extended N-Arylsulfonylindoles with a similar structure have been studied as 5-HT6 receptor antagonists. Such research explores the potential of these compounds in modulating neurotransmitter systems, which could have implications for developing new therapeutic agents (Gonzalo Vera et al., 2016).
Analytical Methodologies
Detection in Biological Samples : A method involving liquid-liquid extraction and automated pre-column chemical derivatization was developed for the detection of a similar compound, L-368,899, in human plasma. This technique underscores the importance of sensitive and selective analytical methods in biomedical research (W. Kline et al., 1999).
Crystal and Molecular Structure Studies : The crystallization and molecular structure of similar compounds, such as 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate, were investigated, providing valuable information on the supramolecular framework and interactions like hydrogen bonding, which are crucial for understanding the chemical's physical properties (M. Prabhuswamy et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHXGCHBEBSXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376202 | |
| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72388-13-7 | |
| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)


